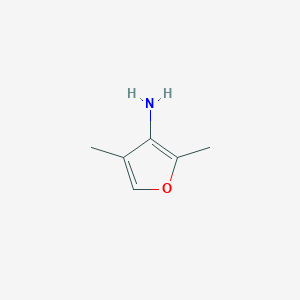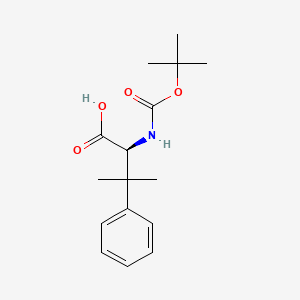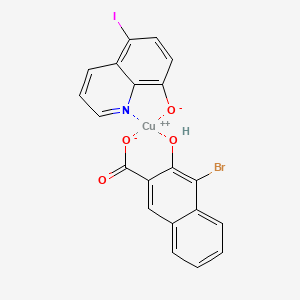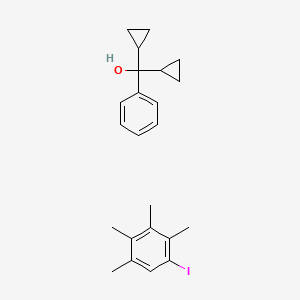
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydrazinecarbonyl groups, a hydroxyphenoxy moiety, and a trimethylethanaminium chloride group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride typically involves multiple steps, starting with the preparation of the hydroxyphenoxy intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. The hydrazinecarbonyl groups are introduced through a reaction with hydrazine derivatives under controlled conditions. Finally, the trimethylethanaminium chloride group is added via a quaternization reaction using trimethylamine and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like crystallization, distillation, and chromatography may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The hydrazinecarbonyl groups can be reduced to amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride involves its interaction with specific molecular targets. The hydrazinecarbonyl groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. The trimethylethanaminium chloride group enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2,5-Dihydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
- 2-(2-(2,5-Di(hydrazinecarbonyl)-4-methoxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
- 2-(2-(2,5-Di(hydrazinecarbonyl)-4-chlorophenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride
Uniqueness
2-(2-(2,5-Di(hydrazinecarbonyl)-4-hydroxyphenoxy)ethoxy)-N,N,N-trimethylethanaminium chloride is unique due to the presence of both hydrazinecarbonyl and hydroxyphenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the trimethylethanaminium chloride moiety enhances the compound’s solubility and bioavailability, making it a versatile tool for scientific research.
Propiedades
Fórmula molecular |
C15H26ClN5O5 |
|---|---|
Peso molecular |
391.85 g/mol |
Nombre IUPAC |
2-[2-[2,5-bis(hydrazinecarbonyl)-4-hydroxyphenoxy]ethoxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H25N5O5.ClH/c1-20(2,3)4-5-24-6-7-25-13-9-10(14(22)18-16)12(21)8-11(13)15(23)19-17;/h8-9H,4-7H2,1-3H3,(H6-,16,17,18,19,21,22,23);1H |
Clave InChI |
SJAADSJLQMJPEZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOCCOC1=CC(=C(C=C1C(=O)NN)O)C(=O)NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


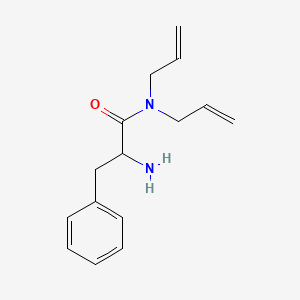

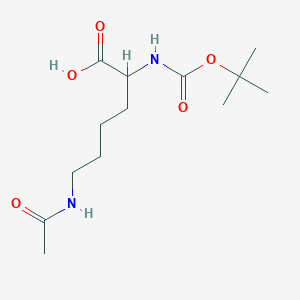

![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
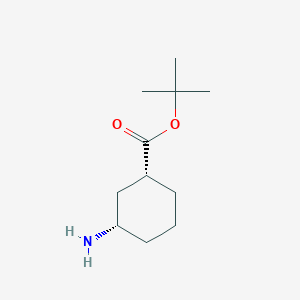
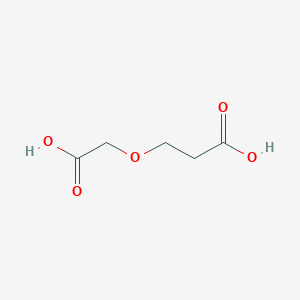
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)
